tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
The compound tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyrimidine substituent at the 4-position of the piperazine ring. The pyrimidine core is substituted with a cyclopropyl group at position 2 and a trifluoromethyl (-CF₃) group at position 5. The tert-butyl carboxylate moiety at position 1 of the piperazine acts as a protecting group, enhancing solubility and stability during synthetic processes . This structural framework is common in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic drug candidates, where the pyrimidine ring contributes to π-π stacking interactions, and the -CF₃ group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOGBUHCXJVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs primarily differ in substituents on the pyrimidine ring, the linkage between the pyrimidine and piperazine, and the presence of additional functional groups. Below is a detailed comparison with key analogs from the literature:
Key Observations:
The trifluoromethyl group at position 6 enhances metabolic stability and lipophilicity relative to halogens (e.g., -Cl, -F) or hydrogen .
Linkage Variations :
- Direct pyrimidin-4-yl attachment (target compound) minimizes rotational freedom, favoring rigid binding conformations. In contrast, carbonyl-linked analogs (e.g., ) introduce flexibility and polarity, which may alter pharmacokinetic profiles .
Heterocycle Core :
- Pyrimidine-based analogs exhibit stronger π-π stacking than pyridine derivatives (e.g., ), critical for targeting nucleotide-binding domains in enzymes. Thiadiazole-containing analogs (e.g., ) leverage sulfur-mediated interactions for niche applications.
Research Findings and Data Tables
Physicochemical Properties (Hypothetical Comparison):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
